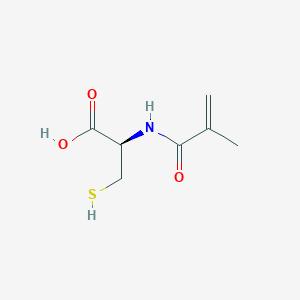

N-(2-Methylacryloyl)-L-cysteine

Description

Structure

3D Structure

Properties

CAS No. |

45014-12-8 |

|---|---|

Molecular Formula |

C7H11NO3S |

Molecular Weight |

189.23 g/mol |

IUPAC Name |

(2R)-2-(2-methylprop-2-enoylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H11NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h5,12H,1,3H2,2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

JYTWVUNNPDTDQA-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=C)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=C)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

The Expanding Role of L Cysteine Derivatives in Polymer Science and Bioconjugation

L-cysteine, with its inherent thiol, amine, and carboxylic acid functional groups, has long been a molecule of interest for polymer modification. These reactive sites offer a versatile platform for creating polymers with enhanced functionalities. nih.gov The conjugation of L-cysteine and its derivatives to various polymers—both natural and synthetic—has been shown to significantly improve properties such as mucoadhesion, stability in physiological conditions, and efficiency in drug encapsulation and release. nih.govresearchgate.net This has led to their exploration in a wide array of biomedical fields, including drug delivery systems and tissue engineering. nih.govmdpi.com

The process of attaching these derivatives to polymers can be achieved through different strategies, with "grafting to" (post-polymerization modification) and "grafting from" (initiating polymerization from the amino acid) being two prominent methods. mdpi.com The choice of strategy depends on the desired final properties of the polymer conjugate. mdpi.com The thiol group, in particular, is crucial for enhancing tissue adhesion by forming disulfide bonds with proteins found in tissues, such as mucin glycoproteins. mdpi.com This interaction is a key factor in the development of mucoadhesive materials.

Synthesis Methodologies and Precursor Chemistry

Scalable Synthesis Protocols for Research Applications

The synthesis of N-(2-Methylacryloyl)-L-cysteine, often referred to in literature as N-methacryloyl-L-cysteine (MAC) or cysteine methacrylate (B99206) (CysMA), is crucial for its application in the development of functional polymers and nanoparticles. For research purposes, scalable and efficient synthesis protocols are paramount. A prominent and effective method for preparing this monomer is through a Thia-Michael addition reaction. This approach is valued for its high yield and mild reaction conditions, making it suitable for laboratory-scale production for research applications.

One of the most direct methods involves the reaction between L-cysteine and an appropriate methacrylate-containing precursor. The key to this synthesis is the nucleophilic addition of the thiol group (-SH) from the cysteine to the activated double bond of a methacrylate molecule.

A well-documented scalable protocol for research involves the reaction of L-cysteine with 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA). rsc.org This method is advantageous as it proceeds in an aqueous environment under ambient conditions and does not require complex protecting group chemistry. rsc.org The reaction is catalyzed by a nucleophilic agent, such as dimethyl phenyl phosphine (B1218219) (DMPP). rsc.orgrsc.org

The synthesis is typically carried out in deionized water, where L-cysteine and AHPMA are mixed. The catalyst facilitates the rapid coupling of the sulfhydryl group of cysteine to the acrylate (B77674) moiety of AHPMA. rsc.org This specific reaction is reported to produce the desired this compound monomer as a white powder with high yields, often between 85% and 90%. rsc.org The reaction is generally complete within a short period, typically around 2 hours, at room temperature. rsc.org

The resulting monomer is often used directly in subsequent polymerization steps, such as emulsion or inverse emulsion polymerization, to create nanoparticles for various research applications, including the development of materials for drug delivery or selective ion adsorption. researchgate.netrsc.org

Below are data tables summarizing the precursor chemistry and a typical scalable synthesis protocol based on published research findings.

Table 1: Precursor Chemicals for this compound Synthesis via Thia-Michael Addition

| Compound Name | Role | Key Functional Group(s) |

| L-cysteine | Starting Material | Sulfhydryl (-SH), Amine (-NH2), Carboxylic Acid (-COOH) |

| 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) | Acrylate Source | Acrylate (C=C), Methacrylate |

| Dimethyl phenyl phosphine (DMPP) | Catalyst | Nucleophilic Phosphine |

| Deionized Water | Solvent | Aqueous Medium |

Table 2: Scalable Research-Scale Synthesis Protocol Details

| Parameter | Value / Condition | Reference |

| Reaction Type | Thia-Michael Addition | rsc.org |

| Primary Reactants | L-cysteine, 3-(acryloyloxy)-2-hydroxypropyl methacrylate (AHPMA) | rsc.orgrsc.org |

| Catalyst | Dimethyl phenyl phosphine (DMPP) | rsc.orgrsc.org |

| Solvent | Deionized Water | rsc.org |

| Temperature | Room Temperature | rsc.org |

| Reaction Time | Approximately 2 hours | rsc.org |

| Reported Yield | 85-90% | rsc.org |

| Product Form | White Powder | rsc.org |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods are instrumental in the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. Several CRP techniques have been successfully employed for the polymerization of this compound and its derivatives.

Atom Transfer Radical Polymerization (ATRP) of this compound Derivatives

Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP technique that enables the synthesis of well-defined polymers from a variety of monomers. ijpras.com The polymerization of acrylamide-based monomers, such as derivatives of this compound, can be challenging under ATRP conditions. cmu.edu The copper catalyst used in ATRP can coordinate with the monomer, and the dormant polymer chains may undergo side reactions, leading to a loss of chain-end functionality. cmu.edunsf.gov

Despite these challenges, strategies have been developed to achieve controlled polymerization. One approach involves the use of a pyridyl disulfide-modified initiator for the copper-catalyzed ATRP of monomers like 2-hydroxyethyl methacrylate. patentdigest.org This method has been shown to produce polymers with low polydispersity indices (Mw/Mn ≤ 1.25) while preserving the pyridyl disulfide end group for subsequent conjugation to cysteine residues. patentdigest.org For the polymerization of acrylic and methacrylic acids, which share some challenges with cysteine derivatives, adjusting the catalytic system, polymerization setup, and initiator nature has proven effective in achieving good control over the polymerization process. nsf.gov

Table 1: Key Parameters in ATRP of Cysteine-Related Monomers

| Parameter | Description | Significance |

| Initiator | A molecule with a transferable atom (e.g., a halogen) that initiates polymerization. For cysteine-reactive polymers, initiators can be functionalized with groups like pyridyl disulfide. patentdigest.org | Determines the starting point of the polymer chain and can introduce specific end-group functionality. |

| Catalyst System | Typically a transition metal complex, such as CuBr/2,2'-bipyridine. patentdigest.org | Controls the equilibrium between active and dormant species, which is crucial for controlled polymerization. |

| Solvent | The medium in which the polymerization takes place. Common solvents include methanol (B129727), DMF, and water. cmu.eduamazonaws.com | Can influence catalyst activity, monomer solubility, and the rate of side reactions. |

| Monomer | The repeating unit of the polymer. In this context, derivatives of this compound or related functional monomers. | The structure of the monomer dictates the properties of the final polymer. |

| Temperature | The reaction temperature affects the rate of polymerization and the stability of the catalyst and polymer chains. | Optimization is necessary to balance polymerization rate with control and minimize side reactions. |

This table summarizes crucial parameters for the successful Atom Transfer Radical Polymerization of monomers related to this compound, based on findings from cited research.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP technique known for its compatibility with a wide range of monomers and functional groups. wikipedia.orgsigmaaldrich.com This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with complex architectures and narrow molecular weight distributions. wikipedia.orgsigmaaldrich.com

The effectiveness of RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be tailored to the specific monomer being polymerized. sigmaaldrich.com For instance, dithiocarbamates with the nitrogen's non-bonded electron pair involved in an aromatic system have proven to be effective RAFT agents for monomers like styrene (B11656) and (meth)acrylate esters, yielding polymers with polydispersities typically below 1.2. cmu.edu The general mechanism involves a reversible chain-transfer process that keeps the concentration of growing radical chains low, thus minimizing termination reactions. wikipedia.org This controlled process allows for the creation of various polymer architectures, including block copolymers and more complex structures. wikipedia.orgsigmaaldrich.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a metal-free CRP technique that employs a stable nitroxide radical to reversibly trap the propagating polymer chain. wikipedia.org This reversible termination process forms a dormant alkoxyamine species, which can thermally re-initiate polymerization, allowing for controlled chain growth. wikipedia.org The key to NMP is the persistent radical effect, where the high rate of coupling between the nitroxide and the growing polymer chain prevents irreversible termination between two active chains. wikipedia.org

NMP has been successfully applied to a broad range of monomers, including styrenes, acrylates, and acrylamides, to produce polymers with well-defined molecular weights and low polydispersity. slideshare.net The choice of the nitroxide is critical for the success of the polymerization, with sterically bulky nitroxides generally providing better control. wikipedia.org NMP can be initiated through either a unimolecular process, using a pre-formed alkoxyamine initiator, or a bimolecular process, where a conventional radical initiator and a stable nitroxide are used separately.

Ring-Opening Polymerization (ROP) of Cysteine-Based N-Carboxyanhydrides

Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. researchgate.netmpg.de The polymerization of cysteine-based NCAs, however, presents unique challenges due to the reactivity of the thiol side group, which can lead to side reactions and spontaneous cross-linking. pku.edu.cn To circumvent these issues, protection-deprotection strategies are often employed, though they can be laborious and reduce atom efficiency. pku.edu.cn

Recent advancements have focused on the direct ROP of unprotected cysteine-based NCAs. For example, the ROP of D-penicillamine NCA, which contains a tertiary thiol, has been achieved with controlled results by carefully selecting the reaction solvent and using additives like benzoic acid to suppress side reactions. pku.edu.cnresearchgate.net This approach has yielded high molecular weight homo- and copolypeptides with narrow molecular weight distributions. researchgate.net The mechanism of NCA ROP can proceed through either a normal amine mechanism (NAM) or an activated monomer mechanism (AMM), and the co-existence of both pathways can be controlled to achieve rapid and controlled polymerizations. mpg.de

Table 2: Comparison of CRP Techniques for Cysteine-Based Polymers

| Technique | Key Features | Advantages for Cysteine Derivatives | Challenges |

| ATRP | Uses a transition metal catalyst to control radical concentration. | Can produce well-defined polymers with specific end-group functionalities. patentdigest.org | Catalyst can interact with the monomer; potential for side reactions. cmu.edunsf.gov |

| RAFT | Employs a thiocarbonylthio chain transfer agent. | High tolerance for functional groups, versatile for various monomers. wikipedia.orgsigmaaldrich.com | Requires careful selection of the RAFT agent for the specific monomer. sigmaaldrich.com |

| NMP | Metal-free; uses a stable nitroxide radical. | Avoids metal contamination; suitable for a range of monomers. | May require higher temperatures; nitroxide choice is critical. wikipedia.org |

| ROP of NCAs | Synthesizes polypeptides from amino acid N-carboxyanhydrides. | Direct route to polypeptides with amino acid side chains. researchgate.net | Thiol group of cysteine can cause side reactions and cross-linking. pku.edu.cn |

This table provides a comparative overview of different controlled radical polymerization techniques and their applicability to the synthesis of polymers derived from this compound and related monomers, highlighting both the benefits and difficulties associated with each method.

Polymer Architecture and Topologies

The ability to control the polymerization process allows for the creation of polymers with various architectures, which in turn dictates their macroscopic properties and potential applications.

Homopolymerization and Copolymerization Strategies

Homopolymerization of this compound or its derivatives results in linear polymers where all repeating units are identical. These homopolymers can exhibit properties derived directly from the cysteine monomer, such as chirality and the presence of reactive thiol groups. Recently, polycysteine methacrylate nanoparticles have been synthesized via emulsion and inverse emulsion polymerization of a cysteine methacrylate monomer. rsc.org

Copolymerization, the process of incorporating two or more different monomers into a single polymer chain, offers a powerful tool to tailor polymer properties. For instance, block copolymers can be synthesized by the sequential addition of different monomers. This has been demonstrated in the synthesis of amphiphilic diblock copolymers containing a cysteine-functionalized block. qub.ac.uk For example, a poly(L-lactide)-b-poly(2-(methacryloyloxy)ethyl phosphorylcholine)-st-(methacrylic acid NHS ester) diblock copolymer was synthesized by sequential ROP and RAFT polymerization, and subsequently functionalized with cysteine. qub.ac.uk Similarly, hybrid block copolypeptides based on poly(ethylene oxide), poly(l-histidine), and poly(l-cysteine) have been synthesized via ROP, where the topology of the poly(l-cysteine) block could be controlled to be the middle block, the end block, or randomly distributed. nih.gov These different architectures have been shown to significantly influence the self-assembly and release profiles of the resulting nanoparticles. nih.gov

Synthesis of Block Copolymers for Tunable Macromolecular Structures

The synthesis of block copolymers offers a versatile method for creating tunable macromolecular structures. These structures can be precisely engineered by combining different polymer blocks, each contributing unique properties to the final material. For instance, the creation of amphiphilic statistical copolymers, such as P(MEA/MPCm), involves the polymerization of 2-methoxyethyl acrylate (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC). nih.gov The resulting copolymers' self-association behavior in water is dictated by the molar percentage of the hydrophilic MPC unit. nih.gov Copolymers with a lower MPC content, like P(MEA/MPC6), are known to form micelles in aqueous solutions. nih.gov

The reactivity ratios of the monomers are crucial in determining the final copolymer structure. For the P(MEA/MPCm) system, the reactivity ratios were found to be rMEA = 0.53 and rMPC = 2.21, with the product of these ratios (rMEA × rMPC = 1.17) indicating the formation of a statistical copolymer. nih.gov This control over the polymerization process allows for the tuning of the macromolecular architecture to achieve desired properties, such as self-assembly and biocompatibility.

Grafting-from and Grafting-to Approaches in Polymer Synthesis

"Grafting-from" and "grafting-to" are two primary strategies for synthesizing graft copolymers, which involve attaching polymer chains as side chains to a main polymer backbone.

In the grafting-to approach, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone. mdpi.com This method is commonly used for conjugating L-cysteine and its derivatives to polymers due to the versatility of cysteine's functional groups (thiol, amine, and carboxylic acid). mdpi.com

The grafting-from technique involves growing polymer chains directly from initiating sites located on the polymer backbone. mdpi.com This can be achieved by incorporating an amino acid moiety into the initiator molecule. mdpi.com A notable example is the synthesis of graft gelatin and poly(methyl methacrylate) copolymers, where both "grafting-from" and "grafting-to" mechanisms can occur simultaneously, leading to a cross-linked copolymer structure. nih.gov This dual approach is particularly promising for creating materials for scaffold technologies. nih.gov

The choice between these methods depends on the desired polymer architecture and the specific functionalities of the monomers and polymers involved.

Fabrication of Polymeric Nanoparticles via Miniemulsion Polymerization

Miniemulsion polymerization is a robust technique for fabricating polymeric nanoparticles with controlled size and morphology. This method involves the polymerization of monomer droplets, typically in the range of 50 to 500 nanometers, dispersed in a continuous phase. aimspress.com The stability of the emulsion is crucial and can be maintained without the need for surfactants, which helps to avoid degradation and coagulation of the resulting nanoparticles. aimspress.com

The synthesis of poly cysteine methacrylate nanoparticles (PCMANPs) provides a case in point. rsc.orgrsc.org These nanoparticles, with an approximate size of 200 nm, have been synthesized from the cysteine methacrylate (CysMA) monomer using techniques like emulsion and inverse emulsion polymerization. rsc.orgrsc.org The CysMA monomer itself is synthesized via a Michael addition reaction. rsc.org Due to the hydrophilic nature of CysMA, inverse emulsion polymerization is often the preferred method, where the monomer is in an aqueous phase and the initiator and surfactant are in an organic phase. rsc.orgnih.gov This approach allows for precise control over the nanoparticle characteristics, which is essential for applications in biomedicine, including drug delivery and diagnostics. rsc.org

| Parameter | Value/Observation | Reference |

| Nanoparticle | Poly cysteine methacrylate nanoparticles (PCMANPs) | rsc.orgrsc.org |

| Average Size | ~200 nm | rsc.orgrsc.org |

| Monomer | Cysteine methacrylate (CysMA) | rsc.org |

| Synthesis of Monomer | Michael addition reaction | rsc.org |

| Polymerization Technique | Emulsion and Inverse Emulsion Polymerization | rsc.orgrsc.org |

| Preferred Technique for CysMA | Inverse Emulsion Polymerization | rsc.orgnih.gov |

Polymerization Kinetics and Mechanism Studies

Investigation of Reaction Pathways and Propagation Mechanisms

Understanding the reaction pathways and propagation mechanisms is fundamental to controlling polymerization processes. In free-radical polymerization, the process is often characterized by an equilibrium between active (propagating) and dormant species. cmu.edu This is a key feature of controlled or "living" radical polymerizations. cmu.edu

The polymerization of acrylic monomers can be initiated through redox reactions, leading to a radical mechanism. researchgate.net The control over the polymerization is often attributed to the equilibrium between growing radicals and dormant, persistent radicals. researchgate.net In some systems, such as those mediated by N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN), the polymerization reaches a pseudo-stationary state where the concentrations of polymeric radicals and the mediating nitroxide remain nearly constant. cmu.edu This allows for the determination of key kinetic parameters like the equilibrium constant between dormant and active species. cmu.edu

Role of Initiators and Catalysts in Controlled Polymerization

Initiators and catalysts play a pivotal role in dictating the course and control of a polymerization reaction. The choice of initiator can significantly impact the final polymer's molecular weight and polydispersity.

In the synthesis of poly cysteine methacrylate nanoparticles, a variety of initiators have been explored, including ammonium (B1175870) persulfate (APS) and 4,4′-azobis(4-cyanovaleric acid) (ACVA). rsc.org The selection of the initiator, along with surfactants like polyvinyl alcohol (PVA) and polyvinyl pyrrolidone (PVP), is critical for optimizing the nanopolymerization process. rsc.org

The temperature at which polymerization is initiated is also a critical parameter. For the formation of cysteine methacrylate nanoparticles, polymerization was found to initiate at 70 °C. rsc.org Temperatures below this threshold were insufficient for nucleation and particle formation, while higher temperatures led to polymer dissolution. rsc.org

In some systems, catalysts are employed to achieve controlled polymerization. For example, dimethyl phenyl phosphine (DMPP) has been used as a nucleophilic catalyst in the synthesis of the cysteine methacrylate monomer. rsc.org Furthermore, certain N-heterocyclic carbenes (NHCs), when protected with CO2, can act as thermally latent pre-catalysts for the polymerization of monomers like methyl methacrylate (MMA). rsc.org These pre-catalysts are inactive at room temperature but initiate polymerization upon heating, offering excellent temporal control over the reaction. rsc.org The mechanism of initiation can vary depending on the solvent, with different pathways proposed for polar solvents like DMSO versus non-polar solvents like toluene. rsc.org

| Initiator/Catalyst System | Monomer | Key Features | Reference |

| Ammonium Persulfate (APS), 4,4′-azobis(4-cyanovaleric acid) (ACVA) | Cysteine Methacrylate | Used in nano-polymerization; requires specific initiation temperature (70 °C). | rsc.org |

| Dimethyl phenyl phosphine (DMPP) | Cysteine Methacrylate (monomer synthesis) | Nucleophilic catalyst for monomer synthesis. | rsc.org |

| CO2-protected N-heterocyclic carbenes (NHCs) | Methyl Methacrylate (MMA) | Thermally latent pre-catalysts, allowing for temporal control of polymerization. | rsc.org |

| Transition metal derivatives with arenediazonium salts | Acrylic monomers | Redox initiation leading to a radical mechanism with improved control. | researchgate.net |

| N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (DEPN) | Styrene, n-Butyl Acrylate | Acts as a chain growth moderator in controlled free-radical polymerization. | cmu.edu |

A Trajectory of Innovation: Key Milestones in N 2 Methylacryloyl L Cysteine Research

Strategies for Monomer Synthesis

The primary methods for synthesizing the this compound monomer are direct acryloylation, Thia-Michael addition, and a route involving N-substituted cysteine derivatives through oxazolidinone intermediates. Each of these strategies offers unique advantages and challenges in the synthesis process.

Direct acylation of L-cysteine is a common method for synthesizing N-acyl cysteine derivatives. This process often involves the reaction of L-cysteine with an acylating agent, such as isobutyryl chloride, in the presence of a base like potassium carbonate. The reaction is typically carried out in a two-phase system of water and an organic solvent like methylene (B1212753) chloride at controlled temperatures.

A general procedure involves dissolving potassium carbonate in water, adding methylene chloride, and then cooling the mixture. The acylating agent (e.g., isobutyryl chloride) is added, followed by L-cysteine. The temperature is then raised to allow the reaction to proceed. This method, while direct, requires careful control of reaction conditions to achieve a good yield and purity of the desired N-acyl-L-cysteine product.

The Thia-Michael addition, a type of Michael reaction, is a powerful and widely used method in organic and materials science for forming carbon-sulfur bonds. nih.gov This reaction involves the addition of a thiol, such as the sulfhydryl group of cysteine, to an electron-deficient alkene, like a methacrylate derivative. nih.govrsc.org The reaction is often catalyzed by a nucleophilic agent, such as a phosphine (B1218219) or an amine, and can proceed under mild conditions, making it a "click" reaction. nih.govrsc.org

In the context of this compound synthesis, a cysteine methacrylate monomer can be formed through the Thia-Michael addition of L-cysteine to a methacrylate-containing molecule. For instance, a cysteine methacrylate (CysMA) monomer has been synthesized by reacting L-cysteine with 3-(acryloyloxy)-2-hydroxypropyl methacrylate in the presence of dimethyl phenyl phosphine as a nucleophilic catalyst. rsc.org This reaction is typically performed in an aqueous medium at room temperature. rsc.orgrsc.org

The efficiency of the Thia-Michael addition is often dependent on the pH of the reaction medium, with basic conditions generally favoring the reaction. researchgate.net This pathway is advantageous due to its high efficiency, mild reaction conditions, and high tolerance for various functional groups. researchgate.net

Table 1: Comparison of Catalysts for Thia-Michael Addition

| Catalyst Type | Examples | Mechanism | Key Advantages |

| Amine | Triethylamine, DBU | Base-catalyzed deprotonation of the thiol to form a more nucleophilic thiolate. | Readily available, effective for many substrates. |

| Phosphine | TCEP, DMPP | Nucleophilic catalysis, forming a zwitterionic intermediate that facilitates the reaction. nih.gov | Can be used under neutral conditions, often highly efficient. nih.govresearchgate.net |

The synthesis of N-substituted cysteine derivatives can be effectively achieved through the use of oxazolidinone intermediates. nih.gov This method is particularly useful for producing N-methyl cysteine derivatives, which are valuable in peptide chemistry. nih.govresearchgate.net The process involves the cyclization of an N-protected cysteine derivative, such as Fmoc-Cys(StBu)-OH, with paraformaldehyde and an acid catalyst to form an oxazolidinone. nih.gov

This oxazolidinone intermediate can then be reductively opened to yield the desired N-methylated cysteine derivative. nih.gov This approach has been shown to produce high yields and can be more effective than other methylation methods that may lead to significant side reactions. nih.govresearchgate.net The choice of protecting group for the sulfhydryl function of cysteine is crucial for the success of this method. nih.gov This strategy provides a robust route to specific N-substituted cysteine derivatives that can then be further modified, for example, by acryloylation, to form the target monomer.

Maintaining the stereochemical integrity of the L-cysteine core is paramount during the synthesis of this compound. The natural L-configuration of cysteine is often crucial for the biological or chemical activity of the final product.

During synthesis, particularly in steps involving the activation of the carboxyl group or reactions at the alpha-carbon, there is a risk of racemization. The formation of thiazolidine (B150603) derivatives, which can occur when cysteine reacts with aldehydes or ketones, can also introduce new stereocenters, leading to a mixture of diastereomers. nanobioletters.com The ratio of these isomers can be influenced by the solvent used in the reaction. nanobioletters.com

Careful selection of reaction conditions, such as temperature, base, and solvent, is essential to minimize racemization. The use of protecting groups for the amine and thiol functionalities can also help to preserve the stereochemistry of the L-cysteine starting material.

Advanced Synthetic Approaches

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods for producing chemical compounds.

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally friendly and sustainable production methods. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

One example of a green approach is the use of water as a solvent for the synthesis of cysteine-containing monomers. rsc.org Aqueous synthesis is not only environmentally benign but can also simplify the purification process. Furthermore, the development of catalytic systems that can operate under mild conditions and be recycled contributes to a greener process.

The use of L-cysteine, a naturally occurring amino acid, as a starting material is in itself an application of green chemistry principles, as it is a renewable resource. researchgate.net Research in this area is ongoing, with a focus on developing single-step, cost-effective, and biocompatible approaches to the synthesis of cysteine derivatives. nih.gov

Advanced Biomaterials and Hydrogel Research

Design and Synthesis of N-(2-Methylacryloyl)-L-cysteine-Based Hydrogels

The design of hydrogels from this compound leverages the dual functionality of the monomer. The methacryloyl group provides a site for polymerization, while the L-cysteine component introduces a reactive thiol group and a chiral center, imparting specific chemical and biological properties to the resulting hydrogel network. The synthesis typically involves the polymerization of the this compound monomer, often in combination with other co-monomers or cross-linkers, to form a three-dimensional network.

Photo-cross-linking is a versatile method for the formation of this compound-based hydrogels, offering excellent spatial and temporal control over the gelation process. nih.gov This technique typically involves the use of a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals. acs.orgacs.org

The primary mechanism for hydrogel formation in this system is a thiol-acrylate reaction. The process is initiated by the photoinitiator, which, when activated by light, abstracts a hydrogen atom from the thiol group (-SH) of the cysteine moiety, forming a thiyl radical. This highly reactive thiyl radical then attacks the carbon-carbon double bond of the methacryloyl group on another monomer or polymer chain. This reaction leads to the formation of a stable thioether bond, effectively cross-linking the polymer chains and creating a hydrogel network. acs.org

Two competing cross-linking mechanisms can occur during the photo-polymerization of this compound. The primary intended reaction is the thiol-acrylate cross-linking. Concurrently, the methacryloyl groups can also undergo radical polymerization with each other. The balance between these reactions influences the final properties of the hydrogel. acs.org The disappearance of the characteristic thiol peak in Fourier Transform Infrared (FTIR) spectroscopy is a key indicator of the consumption of thiol groups and the successful formation of the hydrogel network. acs.org

The mechanical properties of the resulting hydrogels, such as their Young's modulus, can be precisely tuned by controlling parameters like the concentration of the monomer, the intensity of the light source, and the duration of the light exposure. acs.org However, prolonged UV exposure can sometimes lead to polymer degradation through processes like β-scission, which can affect the mechanical strength of the hydrogel. acs.org

| Parameter | Influence on Hydrogel Properties | Reference |

| Monomer Concentration | Affects the cross-linking density and mechanical strength. | acs.org |

| Light Intensity | Controls the rate of radical formation and cross-linking. | nih.gov |

| Exposure Time | Determines the extent of cross-linking; prolonged exposure may lead to degradation. | acs.org |

| Photoinitiator Type & Conc. | Influences the efficiency and kinetics of the cross-linking reaction. | acs.org |

In situ gelling systems are materials that are administered in a liquid form and subsequently transition into a gel phase at the target site in the body. nih.gov This approach is minimally invasive and allows for the encapsulation of cells and therapeutic agents. nih.gov Hydrogels based on this compound are amenable to the development of in situ gelling systems, primarily through photo-cross-linking as described above.

The precursor solution, containing the this compound monomer, a suitable photoinitiator, and potentially other co-monomers or bioactive molecules, can be injected into a specific location. Subsequent application of light (e.g., via a fiber optic probe) initiates the cross-linking reaction, leading to the rapid formation of a hydrogel scaffold that conforms to the surrounding tissue. nih.gov

Beyond photo-initiated thiol-acrylate reactions, other cross-linking strategies involving the thiol group can be employed for in situ gelation. These include:

Michael-type addition reactions: The thiol group of the cysteine moiety can react with electron-deficient double bonds, such as those in maleimides, under physiological conditions without the need for an initiator. mdpi.com

Disulfide bond formation: Oxidation of the thiol groups on adjacent polymer chains can lead to the formation of disulfide bridges, a reversible cross-linking mechanism that is responsive to the redox environment of the body. mdpi.com

These approaches offer alternative methods for triggering gelation in situ, expanding the potential applications of this compound-based hydrogels in tissue engineering and regenerative medicine.

| Gelling Stimulus | Cross-linking Chemistry | Advantages |

| UV/Visible Light | Photo-initiated thiol-acrylate reaction | High spatial and temporal control |

| pH/Physiological Conditions | Michael-type addition (e.g., with maleimides) | Initiator-free, occurs under mild conditions |

| Oxidative Environment | Disulfide bond formation | Redox-responsive, reversible cross-linking |

The thiol group (-SH) of the L-cysteine component is central to the formation and stability of this compound-based hydrogels. Its reactivity dictates the cross-linking chemistry and imparts unique characteristics to the hydrogel network. mdpi.com

The primary role of the thiol group is to participate in covalent bond formation to create the hydrogel network. As detailed previously, this occurs predominantly through thiol-acrylate reactions during photo-polymerization or through Michael-type additions. acs.orgmdpi.com The density of these covalent cross-links is a major determinant of the hydrogel's mechanical properties, such as its stiffness and elasticity, as well as its swelling behavior. acs.org

Furthermore, thiol groups can undergo oxidation to form disulfide bonds (-S-S-) between polymer chains. This can occur spontaneously in the presence of oxygen or can be induced by oxidizing agents. Disulfide bonds are dynamic covalent bonds that can be cleaved by reducing agents like glutathione (B108866), which is naturally present in the body. This redox-responsiveness allows for the design of "smart" hydrogels that can degrade or release encapsulated drugs in specific physiological environments. mdpi.com

Functional Biomaterials Engineering

The unique chemical structure of this compound makes it a valuable building block for the engineering of functional biomaterials with tailored properties for specific biomedical applications.

Hydrogels and polymers derived from this compound are inherently polymer-amino acid conjugates. The incorporation of the L-cysteine moiety into the polymer backbone can enhance the material's biocompatibility and biorecognition. nih.gov The presence of the amino acid can facilitate interactions with cells and proteins in a manner that mimics natural biological systems.

This enhanced biorecognition is crucial for applications in tissue engineering, where the biomaterial scaffold must support cell adhesion, proliferation, and differentiation. The L-cysteine component can present specific binding sites for cell surface receptors, thereby promoting favorable cell-material interactions. Furthermore, the chiral nature of L-cysteine can introduce stereospecificity into the polymer, which may influence its interaction with biological molecules.

The thiol group of the cysteine moiety in this compound-based materials plays a critical role in their bio-adhesive properties. mdpi.com Mucoadhesion, the adhesion to mucosal surfaces, is particularly enhanced by the presence of thiol groups. These groups can form covalent disulfide bonds with cysteine-rich domains of mucin glycoproteins, the primary components of mucus. This covalent interaction provides strong and prolonged adhesion to mucosal tissues. mdpi.com

In addition to covalent bonding, the amino and carboxyl groups of the cysteine residue can participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with the mucosal surface. mdpi.com This multi-faceted adhesion mechanism makes this compound-based polymers highly effective as mucoadhesive materials for drug delivery applications, where prolonged contact time at the site of administration is required for enhanced drug absorption. researchgate.net The swelling behavior of these hydrogels also plays a role in bioadhesion by promoting interpenetration with the mucus layer. mdpi.com

| Interaction Type | Mechanism | Contribution to Bio-adhesion |

| Covalent Bonding | Disulfide bond formation between thiol groups and mucin. | Strong and prolonged adhesion. |

| Hydrogen Bonding | Interaction of amino and carboxyl groups with mucosal components. | Enhances molecular contact and stability. |

| Electrostatic Interactions | Attraction between charged groups on the polymer and mucus. | Contributes to the initial adhesion. |

Redox-Responsive and Stimuli-Responsive Polymer Systems

The integration of stimuli-responsive moieties into polymer networks enables the development of "smart" materials that can react to specific environmental triggers. This compound is a functional monomer of significant interest in this field due to its inherent redox activity, which is conferred by the thiol group of the L-cysteine residue. This functionality allows for the creation of polymer systems that are sensitive to the redox potential of the surrounding environment.

Polymers incorporating this compound can be designed to form hydrogels with disulfide cross-links. These cross-links can be formed through the oxidation of the thiol groups on the cysteine side chains of the polymer, creating a stable, three-dimensional network. The key feature of these disulfide bonds is their stability under normal physiological conditions, but their susceptibility to cleavage in the presence of reducing agents.

A primary biological reducing agent is glutathione (GSH), a tripeptide found in relatively low concentrations in the extracellular environment but in significantly higher concentrations (millimolar range) inside cells, particularly cancer cells. rsc.orgnih.gov This differential in GSH concentration provides a precise trigger for drug delivery systems. rsc.orgnih.gov A hydrogel cross-linked with disulfide bonds will remain intact in the bloodstream but will degrade upon internalization into a target cell, releasing its therapeutic payload. rsc.orgnih.gov The degradation process involves the reduction of the disulfide bridges (-S-S-) back to free thiol groups (-SH), leading to the disassembly of the hydrogel network. mdpi.com

The synthesis of such responsive systems can be achieved through various polymerization techniques. researchgate.net For instance, the radical polymerization of this compound, potentially with other co-monomers, can produce polymers with pendant thiol groups. These groups can then be oxidized to form intermolecular or intramolecular disulfide bonds, acting as cross-links. The resulting materials are part of a growing class of glutathione-responsive polymers being explored for advanced drug delivery applications. rsc.org

Molecularly Imprinted Polymers (MIPs) for Selective Binding

Molecular imprinting is a technique used to create synthetic polymers with tailor-made binding sites for a specific target molecule or ion. These polymers, known as MIPs, exhibit high selectivity and affinity, mimicking the recognition capabilities of natural receptors like antibodies and enzymes. This compound (referred to as MAC in some studies) serves as an excellent functional monomer for creating MIPs, especially for metal ions, due to the strong chelating properties of its cysteine component.

A notable example is the development of silver ion-imprinted polymers (Ag⁺-IIP). In this system, this compound acts as the functional monomer that forms a pre-polymerization complex with the silver ion (the template). The cysteine moiety's thiol, amine, and carboxyl groups interact with the Ag⁺ ion, arranging themselves in a specific geometry around it. This complex is then co-polymerized with a cross-linking monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to create a rigid polymer matrix. After polymerization, the template Ag⁺ ions are leached out, leaving behind cavities that are sterically and chemically complementary to silver ions.

Research has demonstrated the synthesis of Ag⁺-IIP nanoparticles using a co-polymer of HEMA and this compound. The design of this polymer was explicitly inspired by the natural affinity of silver for cysteine in biological systems. These nanoparticles show a high selectivity for Ag⁺ ions over other competing metal ions. The binding mechanism relies on the specific interactions between the functional groups of the cysteine residue within the imprinted cavity and the target silver ion. nih.gov The use of molecular imprinting creates recognition sites that are more selective than those found in corresponding non-imprinted polymers (NIPs). nih.gov

| Component | Role | Chemical Name |

| Functional Monomer | Forms a complex with the template ion and provides specific binding interactions. | This compound (MAC) |

| Co-monomer | Forms the main polymer backbone. | 2-hydroxyethyl methacrylate (HEMA) |

| Template | The molecule or ion for which the specific binding sites are created. | Silver Ion (Ag⁺) |

| Cross-linker | Creates a stable, porous polymer network. | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization reaction. | 2,2'-Azobisisobutyronitrile (AIBN) |

Biomimetic Material Design Principles

Biomimetic design is a strategy that involves learning from and mimicking the structures, materials, and processes found in nature to solve human challenges. The use of this compound in advanced polymers is a clear application of this principle. By incorporating a fundamental biological building block—the amino acid L-cysteine—into a synthetic polymer, researchers can impart biological-like functionality to the final material. nih.gov

The design of redox-responsive hydrogels using this compound is biomimetic in that it emulates the responsive nature of biological systems. For example, the reversible formation and cleavage of disulfide bonds is a critical mechanism for controlling protein structure and function within cells. frontiersin.org A synthetic polymer that uses this same disulfide chemistry to trigger degradation in response to intracellular glutathione levels directly mimics a natural regulatory process. rsc.org This approach allows for the creation of materials that can intelligently interact with their biological environment.

Analytical Research Techniques for Characterization

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of N-(2-Methylacryloyl)-L-cysteine by examining the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of a related compound, L-cysteine, shows characteristic absorption bands. For instance, the S-H stretching vibration appears around 2550 cm⁻¹, and the N-H stretching vibration is observed near 2080 cm⁻¹. researchgate.net The spectrum of N-acetyl-L-cysteine, another analogue, also provides insight into expected vibrational modes. In a study of silver ion imprinted poly(hydroxyethylmethacrylate-N-methacryloyl-L-cysteine) nanoparticles, FTIR spectroscopy was used for characterization, indicating its utility for verifying the presence of the N-methacryloyl-L-cysteine (MAC) monomer within the polymer structure. researchgate.net

Key functional groups in this compound and their expected FTIR absorption regions are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amide) | Stretching | 3350-3250 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1570-1515 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C (Alkenyl) | Stretching | 1680-1620 |

| S-H (Thiol) | Stretching | 2600-2550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. For the related compound L-cysteine in D₂O, proton signals are observed, and for N-acetylcysteine, ¹H NMR signals for protons adjacent to the thiolate group are clearly deshielded. researchgate.nethmdb.ca In a study involving L-cysteine on In₂S₃ nanoparticles, the ¹H-NMR spectra showed characteristic signals for the ligand. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. In N-acetylcysteine, the carbon atom bound to the thiolate group (C₃) shows significant deshielding. researchgate.net

The expected chemical shifts for this compound are presented in the following tables.

¹H NMR Chemical Shift Predictions

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (Methyl) | ~1.9 |

| CH₂ (Vinyl) | ~5.4, ~5.7 |

| CH (α-carbon) | ~4.5 |

| CH₂ (β-carbon) | ~3.0 |

| NH (Amide) | ~8.0 |

| SH (Thiol) | ~1.5 |

¹³C NMR Chemical Shift Predictions

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~175 |

| C=O (Amide) | ~168 |

| C (α-carbon) | ~55 |

| CH₂ (β-carbon) | ~28 |

| C (Quaternary, vinyl) | ~140 |

| CH₂ (Vinyl) | ~120 |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. For L-cysteine, Raman spectroscopy has been used to study its two polymorphs, orthorhombic and monoclinic, and to follow their phase transitions under pressure. researchgate.netdoi.org The Raman spectrum of L-cysteine shows a characteristic band for the S-S bond at approximately 495 cm⁻¹ in its oxidized form, cystine, and S-H group vibrations can also be observed. researchgate.netvub.be The analysis of Raman spectra of orthorhombic L-cysteine has revealed two structural phase transitions at pressures of 1.8–3.6 GPa and 6.9–7.8 GPa. doi.org

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound in solution. For instance, a spectrophotometric method for the determination of N-acetyl-L-cysteine (NAC) was developed based on the reduction of Fe(III) to Fe(II), which then forms a complex with 2,4,6-tripyridyl-s-triazine (TPTZ), with the absorbance measured at 593 nm. nih.gov Another method for L-cysteine determination uses a first-order UV-derivative spectrophotometric technique, with a maximum absorbance at 232 nm in a phosphate (B84403) buffer (pH 8.0). ijbpas.com The linearity for L-cysteine was observed in the concentration range of 100-500µg/ml. ijbpas.com Similarly, methods have been developed for N-acetyl-l-cysteine ethyl ester (NACET) using different ligands, with absorbance measured at 458 nm, 562 nm, and 483 nm depending on the ligand used. mdpi.com

Chromatographic and Electrophoretic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its related compounds. Reversed-phase HPLC (RP-HPLC) is particularly common.

A simple RP-HPLC method has been developed for the determination of N-acetyl-L-cysteine (NAC) and its oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), using a C18 column. insights.bioinsights.bio The mobile phase consisted of acetonitrile (B52724) and water (4:96 v/v) with 0.1% trifluoroacetic acid, and detection was performed at 212 nm. insights.bioinsights.bio Another method for N,N'-Bis(1-oxobutyl)-L-cysteine utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For the analysis of L-cysteine, an HPLC method using a normal-phase silica (B1680970) gel bonded diol chromatographic column has been reported, with detection at 200 nm. google.com Furthermore, a rapid LC-FTMS method has been established for the analysis of cysteine and cystine in human plasma. nih.gov

The following table summarizes typical conditions for the HPLC analysis of related cysteine derivatives.

| Compound | Column | Mobile Phase | Detection | Reference |

| N-acetyl-L-cysteine & N,N'-diacetyl-L-cystine | YMC-Pack Pro C18 | Acetonitrile/Water (4:96 v/v) + 0.1% TFA | UV at 212 nm | insights.bioinsights.bio |

| N,N'-Bis(1-oxobutyl)-L-cysteine | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |

| L-cysteine | Normal-phase silica gel bonded diol | Mixed solvent | UV at 200 nm | google.com |

| Cysteamine & Cystamine | C18 | Acetonitrile, Water, Sodium 1-heptanesulfonate | UV at 215 nm | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular and Isotopic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the characterization of this compound. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In a typical application, a reversed-phase column, such as a C18 column, is used to separate the compound from a mixture based on its hydrophobicity, using a gradient of aqueous and organic solvents like water and methanol (B129727) containing formic acid. uc.edu

Following chromatographic separation, the analyte is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for thermally labile molecules. ESI generates charged molecular ions with minimal fragmentation. The mass analyzer, which could be a time-of-flight (TOF) or a tandem mass spectrometer (MS/MS), then separates these ions based on their mass-to-charge ratio (m/z). uc.edunih.gov This allows for the precise determination of the molecular weight of this compound.

Furthermore, LC-MS/MS can be used for structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound. High-resolution mass spectrometry enables isotopic analysis, allowing for the differentiation of molecules with the same nominal mass but different isotopic compositions. For related compounds like N-acetyl-l-cysteine (NAC), LC-MS/MS methods have been developed and validated for quantitative analysis in biological matrices, demonstrating the technique's sensitivity and specificity with limits of detection in the sub-μg/mL range. nanoscientific.org

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied electric field. The technique is particularly well-suited for charged molecules like this amino acid derivative.

CE methods have been successfully developed for the simultaneous analysis of similar low molecular weight thiols, such as N-acetyl-L-cysteine (NAC), cysteine, and homocysteine, in plasma samples. nih.gov These methods often involve derivatization to introduce a chromophore for UV-Vis detection or a fluorophore for laser-induced fluorescence detection, enhancing sensitivity.

For more detailed characterization, CE can be coupled with mass spectrometry (CE-MS). This hyphenated technique provides information on both the electrophoretic mobility and the mass-to-charge ratio of the analyte, offering high specificity and the ability to analyze complex mixtures. covalentmetrology.comresearchgate.net For instance, microchip-based CE-MS has been employed for the in-depth analysis of cysteine-conjugated molecules, preserving their native structure during analysis. covalentmetrology.com CE-MS is highly effective in separating product variants and impurities that may be difficult to resolve using liquid chromatography. researchgate.net

Morphological and Size Characterization of Polymeric Structures

The polymerization of this compound yields polymeric nanoparticles, often referred to as poly cysteine methacrylate (B99206) nanoparticles (PCMANPs). acs.orgoxinst.com The morphology, size, and surface properties of these nanoparticles are critical determinants of their performance in various applications and are characterized using a variety of microscopic and light-scattering techniques.

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable tools for visualizing the surface morphology and size of poly(this compound) nanoparticles. These techniques scan a focused beam of electrons over the sample surface to generate detailed images.

FESEM analysis has been instrumental in studying how various synthesis parameters affect the morphology of PCMANPs. acs.orgafmworkshop.com For example, the polymerization temperature has a significant impact; while polymerization can be initiated at 70°C, the resulting nanoparticles often lack controlled shape and size. acs.orgafmworkshop.com Optimized, monodispersed, and spherical nanoparticles are typically formed at temperatures between 80°C and 85°C. afmworkshop.com Above this range, at 90°C and 95°C, the particle morphology tends to deteriorate. nih.gov Similarly, the concentration of the initiator and surfactant during polymerization critically influences particle size and aggregation, as observed by FESEM. nih.gov

Table 1: Effect of Polymerization Temperature on PCMANP Morphology as Observed by FESEM

| Temperature (°C) | Observed Outcome | Reference |

|---|---|---|

| 70 | Formation of polymer nanoparticles with uncontrolled shape and size. | acs.orgafmworkshop.com |

| 80 - 85 | Optimal formation of monodispersed, spherical nanoparticles. | afmworkshop.com |

| 90 - 95 | Deterioration of particle morphology. | nih.gov |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure and the confirmation of the size and shape of nanoparticles. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interactions are used to form an image.

For poly(this compound) nanoparticles, TEM analysis has confirmed the formation of particles with a spherical, granular morphology. afmworkshop.com It is a crucial complementary technique to FESEM, corroborating the size and shape data. For instance, studies have used TEM to confirm that optimized synthesis conditions can produce PCMANPs with particle sizes around 210 nm. afmworkshop.com TEM is also used to characterize the structure of hybrid nanoparticles that incorporate poly(L-cysteine). researchgate.netnih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. An AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. It can be used to characterize the morphology and nanomechanical properties of polymer nanoparticles in their native environment. researchgate.net

While specific AFM studies on poly(this compound) are not widely documented, the technique is broadly applied to similar polymeric nanoparticles. oxinst.com AFM can accurately determine the morphology and size distribution of nanoparticles, even for particles below the diffraction limit of light. researchgate.net It can reveal surface features, roughness, and the presence of aggregates. afmworkshop.com Furthermore, force-distance curve measurements in AFM can be used to probe the mechanical properties, such as stiffness and adhesion, of the nanoparticle surface at the nanoscale. researchgate.net This capability is valuable for understanding how the nanoparticles might interact with biological systems.

Dynamic Light Scattering (DLS) and Zeta Potential Measurements

Dynamic Light Scattering (DLS) and zeta potential measurements are ensemble techniques used to characterize the size distribution and surface charge of nanoparticles suspended in a liquid.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are then correlated to determine the hydrodynamic diameter of the particles. The technique also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. For poly(this compound) nanoparticles, DLS analysis has shown that optimized synthesis conditions can yield monodispersed and homogenized nanoparticles with sizes ranging from approximately 110 to 150 nm and a very low PDI of 0.008 to 0.018, indicating excellent stability. afmworkshop.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. This value provides an indication of the stability of the colloidal dispersion. A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the electrostatic repulsion between particles prevents aggregation. For PCMANPs, zeta potential measurements have recorded negative surface charges of approximately -20 mV, contributing to their stability. afmworkshop.com The zeta potential of cysteine-functionalized nanoparticles can be pH-dependent, with an isoelectric point observed where the net charge is zero, leading to the least stable dispersion and the formation of aggregates.

Table 2: DLS and Zeta Potential Findings for Optimized PCMANPs

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Size (Hydrodynamic Diameter) | ~110 - 150 nm | Indicates nanoparticle dimensions in suspension. | afmworkshop.com |

| Polydispersity Index (PDI) | 0.008 - 0.018 | Denotes a very narrow, monodisperse size distribution and high stability. | afmworkshop.com |

| Zeta Potential | approx. -20 mV | Indicates a negative surface charge contributing to colloidal stability. | afmworkshop.com |

Compound List

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in determining the thermal stability and phase behavior of this compound. These properties are critical for processing and application, especially if the compound is to be used as a monomer in polymerization reactions, which are often conducted at elevated temperatures.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of this compound.

For this compound, one would anticipate a multi-stage decomposition pattern. The initial weight loss might be attributed to the loss of small molecules, followed by the breakdown of the acryloyl group and finally the decomposition of the cysteine backbone. The presence of the methacryloyl group could potentially influence the thermal stability compared to L-cysteine or N-acetyl-L-cysteine.

Table 1: Illustrative TGA Data for L-Cysteine

| Sample | Onset Decomposition Temperature (°C) | Maximum Decomposition Temperature (Tmax) (°C) | Total Weight Loss (%) |

| L-Cysteine | ~200 | 219.42 juniperpublishers.com | 90.12 juniperpublishers.com |

Note: This data is for L-cysteine and serves as a reference point in the absence of specific data for this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, glass transitions, and decomposition.

Specific DSC data for this compound is not widely published. However, the analysis of related compounds offers valuable comparative data. For L-cysteine, DSC studies have shown that it decomposes before melting. juniperpublishers.comnih.gov One study reported a thermal event for L-cysteine around 445 K (172 °C) corresponding to a phase transition, with decomposition occurring at higher temperatures. nih.gov For N-acetyl-L-cysteine (NAC), multiple polymorphic forms have been identified, each with distinct thermal signatures in DSC analysis. researchgate.netrsc.org For example, two polymorphs of NAC showed different melting temperatures and enthalpies of fusion, although no phase transition was observed in the DSC analysis itself. rsc.org

The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, provided it does not decompose first. The presence of the methacryloyl group might also allow for the observation of a glass transition if the material can be rendered amorphous. Furthermore, exothermic events could be observed if polymerization of the monomer is initiated by heat.

Table 2: DSC Data for Related Cysteine Compounds

| Compound | Thermal Event | Temperature (°C) | Enthalpy (J/g) | Reference |

| L-Cysteine | Phase Transition | ~172 | - | nih.gov |

| L-Cysteine | Decomposition | 218.43 (Peak 1), 241.69 (Peak 2) | 160.7 (Peak 1), 22.14 (Peak 2) | juniperpublishers.com |

| N-acetyl-L-cysteine (Form I) | Melting | 109.8 | 20.8 | rsc.org |

| N-acetyl-L-cysteine (Form II) | Melting | 105.6 | 18.5 | rsc.org |

Note: This data is for related compounds and is intended to provide a comparative basis for the expected thermal behavior of this compound.

Electrochemical Techniques for Cysteine and Derivatives

Electrochemical techniques are powerful tools for the analysis of cysteine and its derivatives due to the electroactive nature of the thiol group (-SH). These methods, which include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry, are highly sensitive and can provide information on the redox properties of the molecule.

The electrochemistry of L-cysteine has been extensively studied. nih.govsemanticscholar.orgmdpi.comnih.gov The oxidation of the thiol group at various electrode surfaces forms the basis for its detection. This oxidation typically occurs at a positive potential and can be influenced by the pH of the solution and the nature of the electrode material. nih.govmdpi.com Modified electrodes, for instance, using nanoparticles or conductive polymers, are often employed to enhance the sensitivity and selectivity of cysteine detection by lowering the overpotential for its oxidation. nih.govrsc.org

For this compound, the presence of the thiol group would make it electrochemically active. The electrochemical behavior is expected to be dominated by the oxidation of this thiol group, similar to L-cysteine and N-acetyl-L-cysteine. However, the N-methacryloyl substituent may have an electronic effect on the thiol group, potentially shifting the oxidation potential. The double bond in the acryloyl group might also be electroactive under certain conditions, although the thiol oxidation is likely to be the more prominent feature.

Cyclic voltammetry of this compound would likely show an anodic peak corresponding to the irreversible oxidation of the thiol group to form a disulfide or further oxidation products. The peak potential and current would be dependent on concentration, scan rate, and pH. Differential pulse voltammetry could be employed for quantitative analysis, offering lower detection limits.

Table 3: Electrochemical Data for the Detection of Cysteine and Derivatives

| Analyte | Technique | Electrode | pH | Linear Range (µM) | Detection Limit (µM) | Reference |

| L-Cysteine | DPV | Fe2O3NPs/N-Gr/CPE | 7.0 | 0.2 - 400 | 0.1 | nih.govsemanticscholar.org |

| L-Cysteine | SWV | DMBQ/ZnO NPs/CPE | 8.5 | - | 0.05 | nih.govsemanticscholar.org |

| L-Cysteine | DPV | CPE modified with zeolite X | 7.0 | - | 1.0 | nih.gov |

| L-Cysteine | Amperometry | Pd@Ti3C2Tx/GCE | - | 0.5 - 10 | 0.14 | rsc.org |

| N-acetyl-L-cysteine | DPV | CuO NPs/CPE | 7.0 | 0.08 - 350 | 0.04 | nih.gov |

Note: This table presents data for the electrochemical detection of L-cysteine and N-acetyl-L-cysteine to illustrate the typical performance of electrochemical sensors for such compounds. Specific data for this compound is not available.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These approaches are crucial for understanding the intrinsic properties of N-(2-Methylacryloyl)-L-cysteine and its interactions with other molecules.

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the reactivity of molecules like this compound. DFT studies on analogous systems, such as the reaction of L-cysteine with acrylamide (B121943), provide fundamental insights into the thiol-Michael addition reaction, which is central to the functionality of this compound. ugent.beaminer.org These studies analyze global reactivity descriptors like ionization potential, electron affinity, chemical hardness, and chemical potential to predict the roles of the thiol and the acryloyl group as electron donor and acceptor, respectively. ugent.be The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) on the cysteine thiol group and the Lowest Unoccupied Molecular Orbital (LUMO) on the acryloyl vinyl group, are of particular interest as they govern the nucleophilic attack. ugent.be DFT calculations are also essential for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energy barriers, which helps in elucidating the detailed reaction mechanism, including whether it follows an ionic or a free-radical pathway. ugent.beaminer.org

Ab initio methods , such as Hartree-Fock, provide a way to calculate molecular properties from first principles without empirical parameters. While computationally more demanding than DFT, they can offer benchmark results for energies and structures. For molecules like N-acetyl-L-cysteine, a close analog, high-level ab initio methods like G3 and G4 have been used to accurately calculate thermodynamic properties such as the gas-phase enthalpy of formation. rsc.org

Semi-empirical methods , like CNDO/2, use parameters derived from experimental data to simplify quantum mechanical calculations. colorado.edu Although less accurate than DFT or ab initio methods, they are much faster, allowing for the study of larger systems or longer timescale phenomena. colorado.edu They have been used, for example, to evaluate the relative stability of different coordination sites for water molecules around amino acids, which is relevant for understanding the behavior of this compound in aqueous environments. colorado.edu

A comparative table of global DFT reactivity descriptors for the reaction between L-cysteine and acrylamide, which serves as a model for this compound reactivity, is shown below. ugent.be

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Hardness (η) (eV) |

| L-Cysteine | 9.4 | -0.4 | 4.9 |

| Acrylamide | 10.9 | -0.8 | 5.8 |

| Data derived from DFT studies on model reactants. ugent.be |

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is invaluable for studying the conformational dynamics, solvation, and interactions of this compound.

All-atom MD simulations represent every atom in the system explicitly. These simulations have been used to study the adsorption of L-cysteine on surfaces, revealing conformational preferences and binding orientations. acs.org For this compound, all-atom MD could be used to explore its conformational landscape in solution, the stability of its conjugates with proteins, and its interactions within a polymer matrix. researchgate.net Such simulations are also critical in QM/MM studies to sample the initial configurations for the quantum mechanical calculations. researchgate.net

Coarse-grained MD simulations group several atoms into a single particle to study larger systems and longer timescales than are accessible with all-atom models. This approach is particularly useful for studying the self-assembly of polymers derived from this compound into nanoparticles or hydrogels and their interaction with large biological structures.

MD simulations have been instrumental in evaluating the stability of protein-ligand complexes and are widely used to discover and refine inhibitors for enzymes like cysteine proteases. researchgate.netacs.org

Molecular mechanics uses classical physics and empirically derived force fields to calculate the potential energy of a molecular system as a function of its atomic coordinates. It is the computational engine behind molecular dynamics simulations. researchgate.net Force fields are sets of parameters and potential functions that describe the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms.

For a molecule like this compound, a suitable force field would be developed to accurately model its dynamics and interactions. Public repositories like the Automated Topology Builder (ATB) can assist in generating force field parameters for novel molecules for use in MD simulations. wiley-vch.de

A powerful hybrid approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. researchgate.net In QM/MM, a small, chemically active region of a large system (e.g., the reacting thiol and acryloyl groups) is treated with a high-level quantum mechanics method, while the rest of the system (e.g., the surrounding solvent or protein) is treated with faster molecular mechanics. researchgate.net This allows for the study of reaction mechanisms in complex environments, such as enzyme catalysis or bioconjugation in a cellular context. researchgate.net

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry is a predictive tool for understanding how this compound will react and interact, guiding experimental design and interpretation.

The key to the utility of this compound in many applications is the reactivity of its thiol group, which readily participates in Michael addition reactions with the electron-deficient double bond of the methacryloyl group. This is the basis for its use in bioconjugation.

Computational studies, primarily using DFT, have been performed on the reaction of L-cysteine with acrylamide and related electrophiles, providing a blueprint for understanding the bioconjugation pathways of this compound. ugent.beresearchgate.net These studies confirm that the reaction typically proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the β-carbon of the acryloyl group. researchgate.net The calculations help to elucidate the structure of the transition state and show that the reaction is often characterized by a relatively small enthalpy of activation (ΔH‡) and a large, negative entropy of activation (ΔS‡), consistent with a highly ordered transition state. researchgate.net This analysis supports a mechanism involving a rate-limiting nucleophilic attack followed by a rapid proton transfer to the resulting enolate. researchgate.net Such computational insights are crucial for predicting how pH and solvent will affect the reaction rate and for designing more efficient bioconjugation strategies. researchgate.net

| Kinetic and Thermodynamic Parameters | Value |

| Reaction | Thiol addition to N-phenylacrylamide |

| βnucRS− | 0.07 ± 0.04 |

| ΔH‡ | Small |

| ΔS‡ | Large, negative |

| Data from a mechanistic study of a model thiol addition reaction. researchgate.net |

This compound is a monomer that can undergo free-radical polymerization via its methacryloyl group. Computational methods are vital for understanding the thermodynamics and kinetics that govern this process.

Thermodynamics: The feasibility of polymerization is determined by the Gibbs free energy of polymerization (ΔG_p = ΔH_p - TΔS_p). Polymerization is only spontaneous if ΔG_p is negative. The enthalpy of polymerization (ΔH_p) is typically negative for vinyl monomers due to the conversion of a weaker π-bond into a stronger σ-bond. The entropy of polymerization (ΔS_p) is also typically negative as the monomer loses translational degrees of freedom upon incorporation into a polymer chain. researchgate.net DFT calculations can be used to estimate the enthalpy of polymerization by computing the energy difference between the monomer and a segment of the polymer chain. These calculations help predict the ceiling temperature (T_c = ΔH_p / ΔS_p), the temperature above which polymerization is no longer thermodynamically favorable. researchgate.net

Structure-Property Relationships through Computational Studies

Computational chemistry provides a powerful lens to dissect the intricate relationship between the three-dimensional structure of a molecule and its inherent chemical properties. In the case of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a detailed understanding of its electronic and structural characteristics. These computational approaches allow for the calculation of various molecular descriptors that are crucial in predicting the reactivity and behavior of the compound.

Research in this area often focuses on elucidating the conformational landscape of the molecule, identifying the most stable geometric arrangements of its atoms. These studies can predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. Furthermore, computational models can determine key electronic properties that govern how this compound interacts with other chemical species.

A significant aspect of the computational analysis of this compound and related compounds is the investigation of the Michael addition reaction. This reaction, involving the addition of a nucleophile—in this case, the thiol group of cysteine—to the α,β-unsaturated carbonyl system of the methylacryloyl group, is a key feature of its reactivity profile. acs.orgbiorxiv.orgnih.gov Computational studies can model the reaction pathway, calculate activation energies, and predict the stability of the resulting adducts. biorxiv.org